molecular formula C28H22ClF3N2O3 B11607441 1-[11-(2-chlorophenyl)-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-2,2,2-trifluoroethanone

1-[11-(2-chlorophenyl)-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-2,2,2-trifluoroethanone

Cat. No.: B11607441
M. Wt: 526.9 g/mol
InChI Key: RODHTOQVGHOHOG-UHFFFAOYSA-N
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Description

1-[11-(2-chlorophenyl)-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-2,2,2-trifluoroethanone is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a dibenzo[b,e][1,4]diazepine core, a trifluoroethanone moiety, and substituted phenyl groups. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[11-(2-chlorophenyl)-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-2,2,2-trifluoroethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the dibenzo[b,e][1,4]diazepine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2-chlorophenyl and 4-methoxyphenyl groups: These groups are introduced through electrophilic aromatic substitution reactions.

    Attachment of the trifluoroethanone moiety: This step is achieved through nucleophilic substitution reactions, often using trifluoroacetic anhydride as a reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-[11-(2-chlorophenyl)-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-[11-(2-chlorophenyl)-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-2,2,2-trifluoroethanone has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological macromolecules to understand its potential as a therapeutic agent.

    Medicine: It is investigated for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.

    Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[11-(2-chlorophenyl)-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through pathways such as:

    Inhibition of enzyme activity: By binding to the active site of enzymes, it can inhibit their function.

    Modulation of receptor activity: It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

    Ion channel regulation: The compound may affect ion channel function, altering cellular excitability and signaling.

Comparison with Similar Compounds

Similar Compounds

    1-[11-(2-chlorophenyl)-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-2,2,2-trifluoroethanol: This compound differs by having an alcohol group instead of a ketone.

    1-[11-(2-chlorophenyl)-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-2,2,2-trifluoroacetic acid: This compound has a carboxylic acid group instead of a ketone.

Uniqueness

1-[11-(2-chlorophenyl)-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-2,2,2-trifluoroethanone is unique due to its trifluoroethanone moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C28H22ClF3N2O3

Molecular Weight

526.9 g/mol

IUPAC Name

6-(2-chlorophenyl)-9-(4-methoxyphenyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C28H22ClF3N2O3/c1-37-18-12-10-16(11-13-18)17-14-22-25(24(35)15-17)26(19-6-2-3-7-20(19)29)34(27(36)28(30,31)32)23-9-5-4-8-21(23)33-22/h2-13,17,26,33H,14-15H2,1H3

InChI Key

RODHTOQVGHOHOG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C(F)(F)F)C5=CC=CC=C5Cl)C(=O)C2

Origin of Product

United States

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